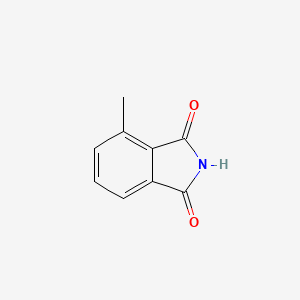

4-Methylisoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylisoindole-1,3-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

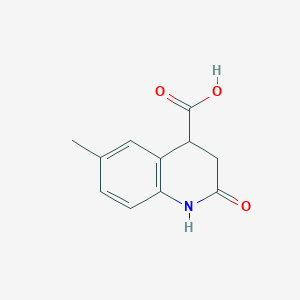

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . A green synthesis technique was developed for isoindolines/dioxoisoindolines . Another method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones .Molecular Structure Analysis

The molecular structure of 4-Methylisoindole-1,3-dione consists of a fused heterocyclic ring system . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methylisoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoindole-1,3-dione include a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .Applications De Recherche Scientifique

Structural Characterization

4-Methylisoindole-1,3-dione derivatives have been characterized structurally using advanced spectroscopic techniques. For instance, the structure of 2-(4-methyl-2 phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione was confirmed through 1D, COSY, and HSQC 2D NMR spectroscopy, which played a crucial role in establishing the correlations between neighboring protons and carbons, thereby verifying the molecule's identity and structure Dioukhane et al., 2021.

Inhibitory Properties

Research has explored the potential of isoindoline-1,3-dione derivatives as inhibitors for various biological and chemical processes. A study evaluated the xanthine oxidase inhibitory properties of N-phenyl isoindole-1,3-dione derivatives, finding that certain derivatives exhibited significant inhibitory effects, suggesting their potential therapeutic applications Gunduğdu et al., 2020.

Synthesis and Catalysis

Isoindoline-1,3-dione derivatives have been utilized in the synthesis of complex molecules and as catalysts in chemical reactions. For example, 2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles demonstrated efficiency as reusable catalysts for the synthesis of 4H-pyran derivatives through multicomponent reactions, highlighting their utility in green chemistry Shabani et al., 2021.

Crystal Structure Analysis

The crystal structure and conformation of isoindoline-1,3-dione derivatives have been extensively studied. For instance, the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione was determined, providing insights into its hydrogen-bonded dimer formation and extensive π···π interactions, which are crucial for understanding its biological and chemical properties Franklin et al., 2011.

Potential Therapeutic Applications

Some studies have investigated the therapeutic potential of isoindoline-1,3-dione derivatives. A series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione were examined for their inhibitory properties against phosphodiesterase 10A and serotonin receptors, suggesting their possible use as antipsychotics Czopek et al., 2020.

Safety And Hazards

Propriétés

IUPAC Name |

4-methylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCGRFHYOYXEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901167 |

Source

|

| Record name | NoName_245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisoindole-1,3-dione | |

CAS RN |

7251-82-3 |

Source

|

| Record name | NSC20691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)